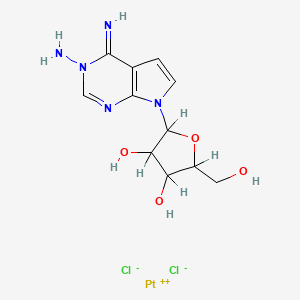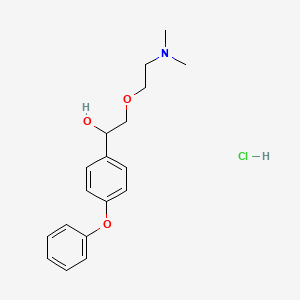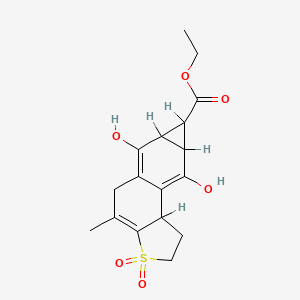
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:
Amide Bond Formation: This step involves the coupling of carboxylic acids with amines using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents like PCC or Swern oxidation.
Aromatic Substitution: Aromatic rings are often introduced through Friedel-Crafts acylation or alkylation reactions using catalysts like AlCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.
Reduction: Amide groups can be reduced to amines using reducing agents like LiAlH4.
Substitution: Aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 or Br2.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, AlCl3
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups yields ketones or aldehydes, while reduction of amides yields amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, the compound’s structure suggests potential applications in drug design. Its ability to interact with various biological targets could make it a candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also find applications in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-((S)-phenylglycyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The aromatic rings may also facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Eigenschaften
CAS-Nummer |
161389-21-5 |
|---|---|
Molekularformel |
C46H51N5O6 |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
benzyl N-[(1S)-2-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C46H51N5O6/c1-32(2)39(43(53)48-30-35-22-12-5-13-23-35)50-45(55)41(47-29-34-20-10-4-11-21-34)42(52)38(28-33-18-8-3-9-19-33)49-44(54)40(37-26-16-7-17-27-37)51-46(56)57-31-36-24-14-6-15-25-36/h3-27,32,38-42,47,52H,28-31H2,1-2H3,(H,48,53)(H,49,54)(H,50,55)(H,51,56)/t38-,39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
UIUVVYHPBWPHDQ-WVBQXTTCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)


![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)


![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)

![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
